Methyl 3-aminoquinoline-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

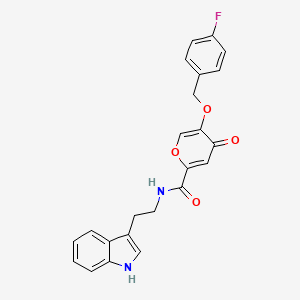

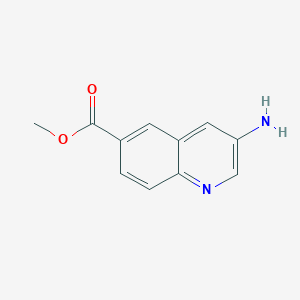

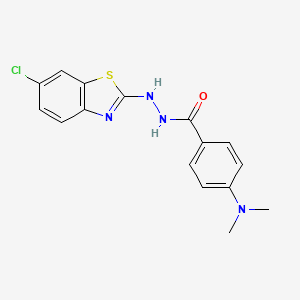

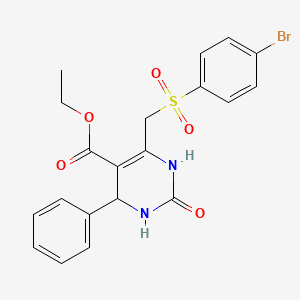

“Methyl 3-aminoquinoline-6-carboxylate” is a compound with the molecular formula C11H10N2O2 . It is also known by its IUPAC name, methyl 6-amino-3-quinolinecarboxylate . The compound has a molecular weight of 202.21 .

Molecular Structure Analysis

The InChI code for “Methyl 3-aminoquinoline-6-carboxylate” is 1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-aminoquinoline-6-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

One primary application of Methyl 3-aminoquinoline-6-carboxylate derivatives is in catalysis and organic synthesis. For instance, Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, employing aminoquinoline as an auxiliary to achieve selective monoarylation of primary sp³ C-H bonds, which could have implications for the synthesis of complex molecules with high precision (Shabashov & Daugulis, 2010).

Drug Development and Pharmacology

In the realm of pharmacology, derivatives of Methyl 3-aminoquinoline-6-carboxylate have been explored for their therapeutic potential. For example, studies on Primaquine, an 8-aminoquinoline derivative, highlighted its use in treating malaria but also underscored the importance of considering glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of hemolytic anemia. This research emphasizes the dual nature of aminoquinoline derivatives as both potent therapeutics and compounds requiring careful consideration due to potential side effects (Baird, 2019).

Material Science and Sensing

Furthermore, aminoquinoline derivatives have been applied in material science, particularly in the development of fluorescent sensors. Hazra et al. (2018) synthesized two positional isomers, exploring their fluorescence sensing properties for Al³⁺ and Zn²⁺ ions. This work illustrates the versatility of aminoquinoline derivatives in creating sensitive and selective sensors for metal ions, which could have applications in environmental monitoring and bioimaging (Hazra et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Orientations Futures

While specific future directions for “Methyl 3-aminoquinoline-6-carboxylate” were not found in the search results, quinoline derivatives are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new quinoline derivatives and studying their biological activities, as well as developing more efficient and environmentally friendly synthesis methods .

Propriétés

IUPAC Name |

methyl 3-aminoquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSFPZQYSBSCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)

![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)

![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)

![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)